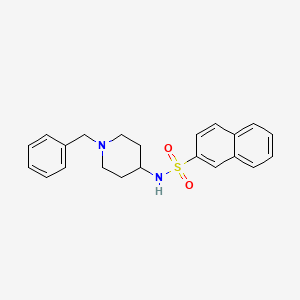
Sucrosofate (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique properties and applications in various fields, including medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrosofate (potassium) is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions usually require careful control of temperature and pH to ensure the complete sulfation of sucrose and to avoid degradation of the sugar molecule.
Industrial Production Methods
In industrial settings, the production of sucrosofate (potassium) involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to obtain the final compound . The process is designed to be efficient and scalable, allowing for the production of large quantities of sucrosofate (potassium) for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sucrosofate (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.
Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .
Wissenschaftliche Forschungsanwendungen
Sucrosofate (potassium) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .
Vergleich Mit ähnlichen Verbindungen
Sucrosofate (potassium) can be compared with other similar compounds, such as:
Heparin: Both sucrosofate (potassium) and heparin are sulfated polysaccharides with anticoagulant properties.
Sucralfate: Sucralfate is a gastrointestinal protectant that contains sucrose octasulfate as one of its components.
Conclusion
Sucrosofate (potassium) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo various reactions, and potential therapeutic benefits make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H14K8O35S8 |
|---|---|
Molekulargewicht |
1287.5 g/mol |
IUPAC-Name |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChI-Schlüssel |
XISWAUUBQBEDFB-QRDGSJRXSA-F |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
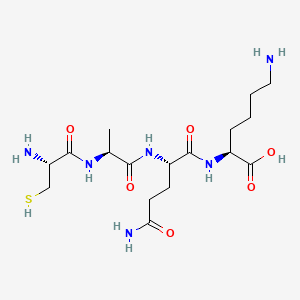
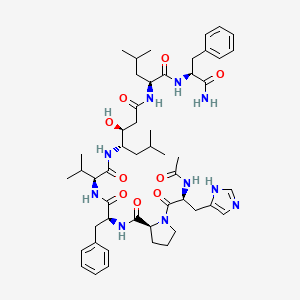
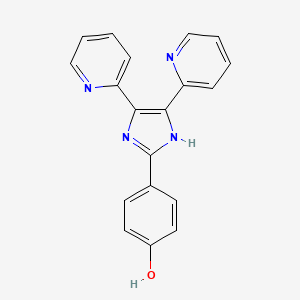
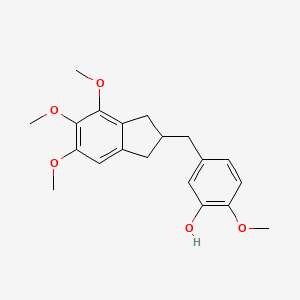
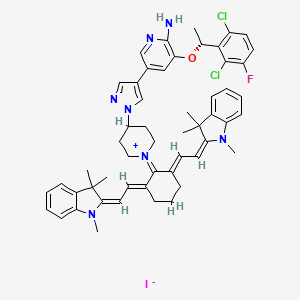

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


